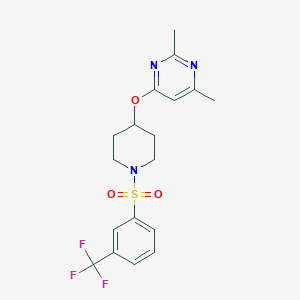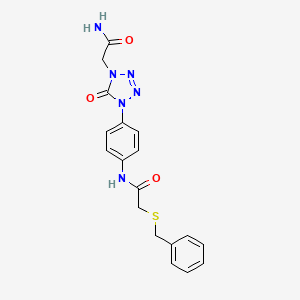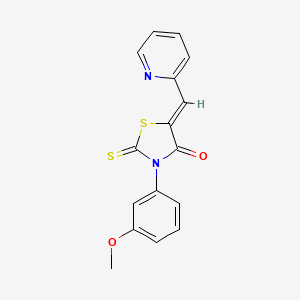
(Z)-3-(3-methoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(3-methoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one, also known as MPTT, is a thiazolidinone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPTT has been found to exhibit various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
作用机制
The exact mechanism of action of (Z)-3-(3-methoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating the activity of various signaling pathways. This compound has been found to inhibit the NF-κB pathway, which plays a crucial role in the regulation of inflammation and cancer. This compound has also been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been found to decrease the levels of lipid peroxidation, which is a marker of oxidative stress. In addition, this compound has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6.
实验室实验的优点和局限性
(Z)-3-(3-methoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in some experimental conditions. This compound also has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the research on (Z)-3-(3-methoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one. One potential direction is to investigate the structure-activity relationship (SAR) of this compound and its derivatives to identify more potent analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety. Furthermore, the potential use of this compound as a drug candidate for the treatment of various diseases should be explored in preclinical and clinical studies.
合成方法
The synthesis of (Z)-3-(3-methoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one involves the reaction of 2-pyridinecarboxaldehyde and 3-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The product is then treated with potassium hydroxide to obtain this compound in high yield. The synthesis method is relatively simple and cost-effective.
科学研究应用
(Z)-3-(3-methoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to possess anti-cancer activity by inducing apoptosis in cancer cells. In addition, this compound has been found to exhibit anti-microbial activity against various bacteria and fungi.
属性
IUPAC Name |
(5Z)-3-(3-methoxyphenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S2/c1-20-13-7-4-6-12(10-13)18-15(19)14(22-16(18)21)9-11-5-2-3-8-17-11/h2-10H,1H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZASBUVITJIUMH-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=CC=N3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

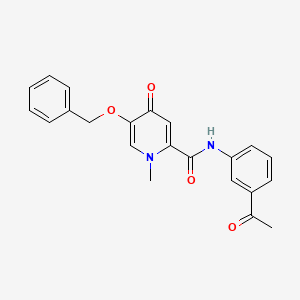
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2459250.png)
![1-(3-chloro-4-methylphenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2459251.png)
![2-(3-Chlorophenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2459253.png)
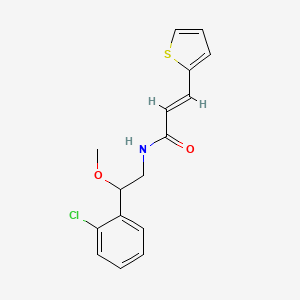
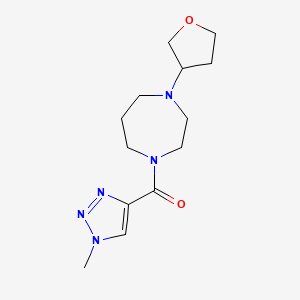


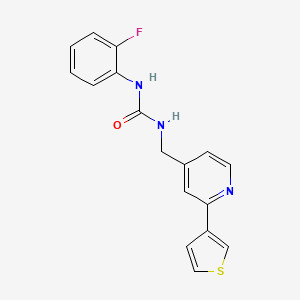

![[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol](/img/structure/B2459267.png)
